

# Application Notes and Protocols for 3-(1-Carboxyvinyloxy)benzoic Acid

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Compound of Interest

Compound Name: 3-(1-Carboxyvinyloxy)benzoic acid

Cat. No.: B091144

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### Introduction

**3-(1-Carboxyvinyloxy)benzoic acid** (CAS No. 16929-37-6) is an aromatic carboxylic acid that serves as a valuable starting material and a biologically active molecule in drug discovery and chemical biology. Its structure, featuring a benzoic acid core linked to a carboxyvinyl ether, makes it an analogue of chorismic acid, a key intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making its enzymes attractive targets for novel antimicrobial agents.

The primary application of **3-(1-Carboxyvinyloxy)benzoic acid** is as an inhibitor of chorismate-utilizing enzymes, particularly those involved in bacterial metabolic pathways. It has demonstrated inhibitory activity against enzymes such as anthranilate synthase (AS) and salicylate synthase (Mbtl), which are crucial for the survival of various pathogens.

# **Physicochemical Properties**



Property	Value	
CAS Number	16929-37-6	
Molecular Formula	C10H8O5	
Molecular Weight	208.17 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	

# **Applications Antimicrobial Drug Discovery**

**3-(1-Carboxyvinyloxy)benzoic acid** is a known inhibitor of key enzymes in the shikimate pathway, a validated target for antimicrobial drug development.

- Anthranilate Synthase (AS) Inhibition: AS catalyzes the conversion of chorismate to anthranilate, a precursor for tryptophan biosynthesis. 3-(1-Carboxyvinyloxy)benzoic acid has been identified as an inhibitor of AS from Serratia marcescens.
- Salicylate Synthase (Mbtl) Inhibition: Mbtl is a salicylate synthase from Mycobacterium tuberculosis, the causative agent of tuberculosis. This enzyme is involved in the biosynthesis of mycobactin, a siderophore essential for iron acquisition by the bacterium. Inhibition of Mbtl can disrupt iron metabolism, thereby inhibiting bacterial growth.

The inhibitory activities are summarized in the table below:

Target Enzyme	Organism	Inhibition Constant (K <sub>i</sub> )
Anthranilate Synthase (AS)	Serratia marcescens	3.2 μΜ
Salicylate Synthase (Mbtl)	Mycobacterium tuberculosis	500 μΜ

### Starting Material for Synthesis of Novel Derivatives

The bifunctional nature of **3-(1-Carboxyvinyloxy)benzoic acid**, with its two carboxylic acid groups and an aromatic ring, makes it a versatile starting material for the synthesis of more



complex molecules. It can be used to develop libraries of compounds for structure-activity relationship (SAR) studies aimed at optimizing inhibitory activity against various enzymatic targets.

### **Tool Compound in Chemical Biology**

As a selective inhibitor of specific metabolic enzymes, this compound can be used as a chemical probe to study the physiological roles of the shikimate pathway in different organisms.

# Experimental Protocols Protocol 1: Synthesis of 3-(1-Carboxyvinyloxy)benzoic Acid

This protocol is adapted from the synthesis of similar chorismate analogues. The synthesis proceeds via a Williamson ether synthesis reaction between a protected 3-hydroxybenzoic acid and a pyruvate derivative, followed by deprotection.

#### Materials:

- · Methyl 3-hydroxybenzoate
- Methyl 2-bromo-2-propenoate (or similar reactive pyruvate equivalent)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- Hydrochloric acid (HCl)
- · Ethyl acetate
- Brine



Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Esterification (Protection): To a solution of methyl 3-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add methyl 2-bromo-2-propenoate (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at 60°C for 12-18 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to obtain the crude diester.
- Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
- Saponification (Deprotection): Dissolve the purified diester (1.0 eq) in a mixture of THF and water (3:1).
- Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture to pH 2-3 with 1N HCl.
- Extract the product with ethyl acetate (3 x 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to yield **3-(1-Carboxyvinyloxy)benzoic acid** as a solid.



# Protocol 2: In Vitro Inhibition Assay for Anthranilate Synthase (AS)

This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of **3-(1-Carboxyvinyloxy)benzoic acid** against anthranilate synthase. The assay monitors the production of anthranilate, which is fluorescent.

### Materials:

- Purified anthranilate synthase (e.g., from Serratia marcescens)
- Chorismic acid (substrate)
- L-glutamine
- Tris-HCl buffer (pH 7.8)
- MgCl<sub>2</sub>
- Dithiothreitol (DTT)
- **3-(1-Carboxyvinyloxy)benzoic acid** (inhibitor)
- DMSO (for inhibitor stock solution)
- 96-well fluorescence plate
- Fluorescence plate reader (Excitation: 325 nm, Emission: 400 nm)

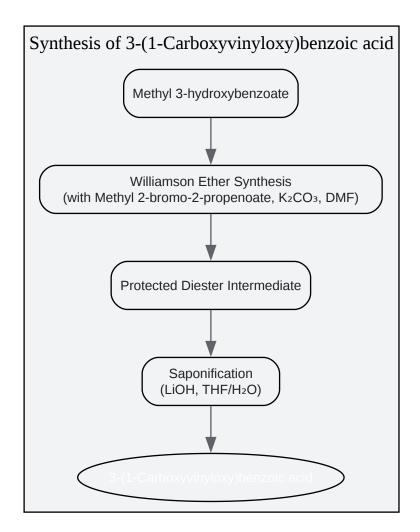
#### Procedure:

- Prepare a stock solution of **3-(1-Carboxyvinyloxy)benzoic acid** in DMSO.
- Prepare serial dilutions of the inhibitor in the assay buffer.
- In a 96-well plate, add the assay buffer, MgCl2, DTT, and L-glutamine.
- Add a range of concentrations of the inhibitor to the wells. Include a control with DMSO only.



- Add the anthranilate synthase enzyme to each well and incubate for 10 minutes at 37°C.
- Initiate the reaction by adding the substrate, chorismic acid.
- Immediately measure the fluorescence at 400 nm every 30 seconds for 15-20 minutes.
- Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors or use non-linear regression to determine the IC<sub>50</sub> and subsequently calculate the K<sub>i</sub> value.

# Visualizations Synthesis Workflow

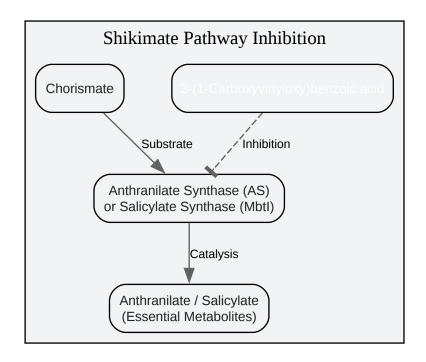




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Caption: Synthetic route to **3-(1-Carboxyvinyloxy)benzoic acid**.

### **Enzyme Inhibition Mechanism**



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Caption: Inhibition of chorismate-utilizing enzymes.

### **Experimental Workflow for SAR Studies**



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Caption: Workflow for SAR-based drug development.

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